(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, an imino group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile typically involves the reaction of an aldehyde with hydroxylamine to form an oxime, followed by further reactions to introduce the nitrile and imino groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl compounds from oxidation, amines from reduction, and substituted phenyl derivatives from electrophilic aromatic substitution .
Wissenschaftliche Forschungsanwendungen
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, the imino group may interact with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oximes, nitriles, and imines, such as:
- (E)-4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
- (Z)-4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
- 4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
Eigenschaften
Molekularformel |
C13H12N2O2 |
---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)12(11(15)7-8-14)13(17)10-5-3-2-4-6-10/h2-6,15,17H,7H2,1H3/b13-12-,15-11? |
InChI-Schlüssel |
ASTVLXDTYCDVME-CXOFSOFSSA-N |
Isomerische SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)CC#N |
Kanonische SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.